Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO4 It is a piperidine derivative that features two fluorine atoms and two hydroxyl groups on the piperidine ring, along with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with fluorinating agents and protective groups. One common method involves the use of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding properties . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
- Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-9(11,12)10(15,16)6-13/h15-16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNGQIRRCZJMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.